molecular formula C14H21BO4S B6365704 3-Ethylsulfonylphenylboronic acid, pinacol ester;  98% CAS No. 2096331-73-4

3-Ethylsulfonylphenylboronic acid, pinacol ester; 98%

Cat. No. B6365704
CAS RN: 2096331-73-4
M. Wt: 296.2 g/mol
InChI Key: CBOADIUKJNYYPC-UHFFFAOYSA-N
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Description

3-Ethylsulfonylphenylboronic acid, pinacol ester is a chemical compound with the molecular formula C14H21BO4S . It has a molecular weight of 296.2 g/mol . This compound is often used in pharmaceutical testing .


Synthesis Analysis

Pinacol boronic esters, such as 3-Ethylsulfonylphenylboronic acid, pinacol ester, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but recent studies have reported catalytic protodeboronation of alkyl boronic esters using a radical approach .


Molecular Structure Analysis

The InChI code for 3-Ethylsulfonylphenylboronic acid, pinacol ester is 1S/C14H21BO4S/c1-6-20(16,17)12-9-7-8-11(10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3 . This suggests that the compound has a complex structure with multiple functional groups.


Physical And Chemical Properties Analysis

3-Ethylsulfonylphenylboronic acid, pinacol ester has a molecular weight of 296.2 g/mol . The compound is typically stored at refrigerated temperatures .

Scientific Research Applications

Catalyst-Transfer Suzuki–Miyaura Coupling

3-Ethylsulfonylphenylboronic acid, pinacol ester, serves as a critical reagent in catalyst-transfer Suzuki–Miyaura coupling reactions. This process has enabled the synthesis of hyperbranched polythiophenes with nearly 100% branching, illustrating the compound's utility in creating advanced polymeric materials with specific electrical properties suitable for electronic applications (Segawa, Higashihara, & Ueda, 2013).

Organic Synthesis and Material Science

The compound is also instrumental in organic synthesis and material science, where its inclusion in reactions leads to the formation of allene-bearing tertiary or quaternary carbon stereogenic centers. Such chemical transformations are valuable for the synthesis of complex molecules with high stereochemical control, which is crucial in the development of pharmaceuticals and fine chemicals (Jung & Hoveyda, 2012).

Phosphorescence Properties

A fascinating aspect of simple arylboronic esters, closely related to 3-Ethylsulfonylphenylboronic acid, pinacol ester, is their unexpected room-temperature phosphorescence in the solid state. This discovery opens new avenues for the use of such compounds in the development of organic phosphorescent materials for optoelectronic devices, without the need for heavy atoms or carbonyl groups traditionally required for triplet excited state generation (Shoji et al., 2017).

Drug Delivery Systems

In the realm of biomedical engineering, boronic acid esters have been explored for their potential in drug delivery systems. The unique properties of these compounds, such as their responsiveness to specific biological stimuli, make them suitable candidates for the design of targeted therapy vehicles. However, their susceptibility to hydrolysis at physiological pH poses challenges that need to be addressed for their effective use in pharmacological applications (Achilli et al., 2013).

properties

IUPAC Name

2-(3-ethylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4S/c1-6-20(16,17)12-9-7-8-11(10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOADIUKJNYYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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